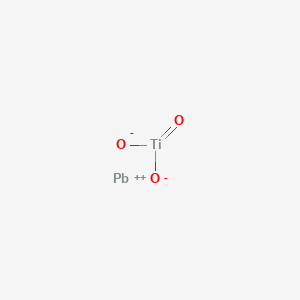

チタン酸鉛

説明

Lead titanate, also known as lead(II) titanate or lead titanium oxide, is an inorganic compound with the chemical formula PbTiO₃. It is a yellow powder that is insoluble in water and exhibits ferroelectric properties. Lead titanate is a member of the perovskite family and is known for its high Curie temperature and significant piezoelectric and pyroelectric properties .

科学的研究の応用

Lead titanate has a wide range of scientific research applications due to its unique properties:

作用機序

Target of Action

Lead titanate (PbTiO3) is a technologically significant material due to its attractive optical and electrical properties . It is a typical ferroelectric crystal, analogous to the perovskite (ABO3) crystal structure . It exhibits ultrahigh pyroelectric coefficients, massive piezoelectric coefficients, and electromechanical coupling coefficients . The primary targets of lead titanate are therefore electrical and optical applications, where it can interact with electric fields and light.

Mode of Action

Lead titanate interacts with its targets primarily through its ferroelectric and piezoelectric properties . At high temperatures, lead titanate adopts a cubic perovskite structure. At 760 K, the material undergoes a second-order phase transition to a tetragonal perovskite structure which exhibits ferroelectricity . This phase transition and the resulting ferroelectric properties are key to its mode of action.

Biochemical Pathways

It plays a crucial role in various technological applications, including the production of biofuel precursors . Its catalytic properties can influence chemical reactions involved in biofuel production.

Pharmacokinetics

It is a yellow powder that is insoluble in water .

Result of Action

The result of lead titanate’s action is primarily observed in its electrical and optical applications. For instance, it can be used in the production of ferroelectric and piezoelectric ceramics . Its ferroelectric properties make it useful in applications such as sensors, actuators, and memory devices .

Action Environment

The action of lead titanate can be influenced by environmental factors such as temperature and pressure. For example, its phase transition from a cubic to a tetragonal perovskite structure occurs at high temperatures . Additionally, the annealing environment can influence the structural and ferroelectric properties of lead titanate thin films .

準備方法

Synthetic Routes and Reaction Conditions: Lead titanate can be synthesized using various methods, including solid-state reaction, sol-gel process, and hydrothermal synthesis.

Solid-State Reaction: This method involves mixing lead oxide (PbO) and titanium dioxide (TiO₂) in stoichiometric amounts, followed by calcination at high temperatures (typically around 800-1000°C) to form lead titanate.

Sol-Gel Process: In this method, lead acetate and titanium isopropoxide are used as precursors.

Hydrothermal Synthesis: This involves reacting lead nitrate and titanium dioxide in an aqueous solution under high pressure and temperature conditions to form lead titanate.

Industrial Production Methods: Industrial production of lead titanate typically employs the solid-state reaction method due to its simplicity and cost-effectiveness. The process involves the following steps:

- Mixing lead oxide and titanium dioxide in stoichiometric ratios.

- Calcining the mixture at high temperatures to form lead titanate.

- Milling the calcined product to achieve the desired particle size .

化学反応の分析

Lead titanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Metal salts (e.g., lanthanum nitrate) in aqueous or solid-state reactions.

Major Products Formed:

Oxidation: Lead dioxide (PbO₂) and titanium dioxide (TiO₂).

Reduction: Lead (Pb) and titanium dioxide (TiO₂).

Substitution: Doped lead titanate compounds (e.g., lanthanum-doped lead titanate).

類似化合物との比較

- Barium titanate (BaTiO₃)

- Lead zirconate titanate (Pb[ZrₓTi₁₋ₓ]O₃)

- Strontium titanate (SrTiO₃)

特性

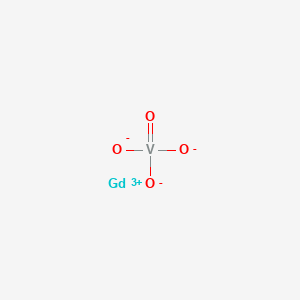

IUPAC Name |

dioxido(oxo)titanium;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Pb.Ti/q;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZSPGSOXYXWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbTiO3, O3PbTi | |

| Record name | Lead titanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_titanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1093963 | |

| Record name | Lead titanium oxide (PbTiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1093963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Lead titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12060-00-3 | |

| Record name | Lead titanium oxide (PbTiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead titanium oxide (PbTiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1093963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the chemical formula and molecular weight of lead titanate?

A1: Lead titanate, a perovskite ferroelectric material, has the chemical formula PbTiO3 and a molecular weight of 303.09 g/mol.

Q2: How can I determine if lead titanate is present in my sample?

A2: X-ray diffraction (XRD) is commonly used to identify the presence of lead titanate. A well-defined perovskite structure in the XRD pattern confirms its presence [, , ]. Additionally, Raman spectroscopy can be used to analyze the vibrational modes characteristic of lead titanate [].

Q3: What spectroscopic techniques can be used to characterize lead titanate?

A3: Several spectroscopic techniques are employed to characterize lead titanate, including:

- Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique is particularly useful for studying the surface chemistry of lead titanate, including its interactions with organic molecules like carboxylic acids [].

- Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of molecules, allowing for phase identification and analysis of bonding characteristics in lead titanate [, ].

- FTIR Spectroscopy: FTIR spectroscopy can reveal the presence of specific functional groups and chemical bonds within the material, aiding in the understanding of its structure and composition [].

Q4: What is the thermal stability of lead titanate?

A4: Lead titanate exhibits a high Curie temperature (Tc), the temperature at which it transitions from a ferroelectric to a paraelectric phase. This high Tc, around 490 °C, makes it suitable for high-temperature applications [].

Q5: What happens to lead titanate at its Curie temperature?

A5: At its Curie temperature, lead titanate undergoes a phase transition from a tetragonal ferroelectric phase to a cubic paraelectric phase, losing its spontaneous polarization [, ].

Q6: What factors influence the dielectric properties of lead titanate thin films?

A6: Several factors impact the dielectric properties of lead titanate thin films, including:

- Film Thickness: Studies have shown a dependence of dielectric properties, such as dielectric constant and loss, on the thickness of lead titanate thin films [].

- Annealing Temperature: Annealing temperature significantly influences the crystallinity, grain size, and consequently, the dielectric properties of lead titanate films [, ].

- Seed Layers: Using seed layers like lead titanate (PLT) during thin film deposition can improve the crystallinity and electrical properties of lead titanate films [, ].

- Lead Excess: The amount of excess lead in precursor solutions used for lead titanate thin film fabrication can influence the formation of secondary phases (like pyrochlore PbTi3O7), the tetragonality (c/a ratio), and the dielectric properties of the resulting films [].

Q7: Does the annealing environment affect the properties of lead titanate thin films?

A7: Yes, annealing environment significantly impacts the structure and ferroelectric properties of lead titanate thin films []. For example, annealing in air can lead to higher remnant polarization and coercive field compared to annealing in oxygen or vacuum, but may also result in higher dielectric loss.

Q8: What methods are used to synthesize lead titanate?

A8: Lead titanate can be synthesized using various methods, each with its advantages and disadvantages:

- Solid-State Reaction Method: This conventional method involves mixing and calcining oxide precursors at high temperatures [, , ]. While cost-effective, it may require high temperatures and lead to inhomogeneities.

- Hydrothermal Method: This method utilizes aqueous solutions at elevated temperatures and pressures to synthesize nanostructured lead titanate [, ]. It offers good control over particle size and morphology but requires specialized equipment.

- Combustion Technique: This method involves an exothermic reaction between metal salts and an organic fuel, resulting in rapid formation of lead titanate powders []. It is a fast and energy-efficient method but requires careful control of reaction parameters.

- Pulsed Laser Ablation: This technique uses a high-powered laser to ablate a target material, depositing lead titanate thin films with controlled stoichiometry [, ]. It allows for high-quality film deposition but requires sophisticated equipment.

- RF-Magnetron Sputtering: This method uses a plasma to sputter a target material, depositing thin films with controlled thickness and uniformity []. It offers good control over film properties but can be expensive.

Q9: Can the crystallographic orientation of lead titanate thin films be controlled?

A9: Yes, the crystallographic orientation of lead titanate thin films can be controlled during synthesis. For instance, using the Langmuir-Blodgett (LB) method with controlled precursor preparation conditions (pH, temperature, surface pressure) enables preferential orientation in specific planes, such as (111) or (101)(110) [].

Q10: What is the role of additives in lead titanate ceramics?

A10: Additives play a crucial role in tailoring the properties of lead titanate ceramics. For example:

- Lanthanum Doping: Lanthanum doping in lead titanate (PLT) can enhance dielectric properties, improve sinterability, and modify the ferroelectric phase transition temperature [, , ].

- Calcium Doping: Calcium doping can influence the microstructure, grain size, and electrical conductivity of lead titanate ceramics [, ].

Q11: What are the potential applications of lead titanate?

A11: Lead titanate exhibits properties suitable for various applications, including:

- High-Frequency Resonators: Due to its high electromechanical coupling factor and relatively low mechanical loss, lead titanate is promising for high-frequency resonator applications [, ].

- Pyroelectric Sensors: Its high pyroelectric coefficient and Curie temperature make lead titanate attractive for infrared detectors and thermal sensing applications [, ].

- Ferroelectric Memories: Lead titanate, particularly in thin film form, has potential for use in non-volatile ferroelectric random access memories (FeRAMs) due to its ferroelectric properties and ability to maintain polarization states [].

- Piezoelectric Devices: The piezoelectric properties of lead titanate make it suitable for actuators, sensors, and transducers in various applications [].

Q12: What are the challenges and future research directions for lead titanate?

A12: Despite its potential, lead titanate research faces challenges:

- Lead Toxicity: Lead-based materials raise environmental concerns. Research focuses on developing lead-free alternatives with comparable properties [].

- Thin Film Processing: Achieving high-quality lead titanate thin films with desired properties requires meticulous control of deposition parameters and understanding of interfacial phenomena [].

- Understanding Structure-Property Relationships: Further research is needed to comprehensively understand the relationship between processing, microstructure, and the resulting properties of lead titanate materials [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)